Mono-fmoc ethylene diamine hydrochloride

Peptide Synthesis Chemical Stability Storage Conditions

Choose this compound for high-purity Fmoc-SPPS and PNA backbone synthesis. The ≥98% purity (TLC/HPLC) minimizes side reactions, while the stable hydrochloride salt ensures optimal solubility in DMF/DMSO and long-term storage stability. Its unique two-carbon (C2) ethylenediamine spacer provides the precise geometry required for high-affinity bioconjugates and sequence-specific PNA probes, directly impacting your synthetic yield and reproducibility.

Molecular Formula C17H18N2O2 · HCl
Molecular Weight 318.8
CAS No. 166410-32-8
Cat. No. B613349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMono-fmoc ethylene diamine hydrochloride
CAS166410-32-8
Molecular FormulaC17H18N2O2 · HCl
Molecular Weight318.8
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCN.Cl
InChIInChI=1S/C17H18N2O2.ClH/c18-9-10-19-17(20)21-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16;/h1-8,16H,9-11,18H2,(H,19,20);1H
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mono-Fmoc Ethylene Diamine Hydrochloride (CAS 166410-32-8): A Monoprotected Diamine Building Block for Bioconjugation and Peptide Synthesis


Mono-Fmoc ethylene diamine hydrochloride, also known as N-Fmoc-ethylenediamine hydrochloride or Fmoc-EDA·HCl, is a monoprotected diamine building block in which the primary amine of ethylenediamine is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the compound is stabilized as the hydrochloride salt. It possesses the molecular formula C₁₇H₁₈N₂O₂·HCl with a molecular weight of 318.80 g/mol . This compound is a white to pale yellow solid that is soluble in water, ethanol, and methanol, and it is used extensively in bioconjugate chemistry, solid-phase peptide synthesis (SPPS), and the construction of peptide nucleic acids (PNAs) [1][2]. Its defining characteristic is the orthogonal protection strategy it enables: the Fmoc group remains stable under acidic conditions but is selectively removed under mildly basic conditions (e.g., 20% piperidine in DMF), unmasking a free primary amine for subsequent coupling or modification .

Why Generic Substitution of Mono-Fmoc Ethylene Diamine Hydrochloride (CAS 166410-32-8) Fails: Differential Performance Dictates Experimental Reproducibility


Substituting mono-Fmoc ethylene diamine hydrochloride with a generic analog introduces significant risks to experimental reproducibility and synthetic outcomes. Critical differences in salt form stability , purity levels (which can vary from 95% to ≥98%) [1], and the precise spacer length conferred by the ethylenediamine core directly impact reaction yields, bioconjugation efficiency, and the integrity of the final construct. Even subtle variations in the spacer arm—such as substituting the two-carbon ethylene linker with a longer hexamethylene chain—alter the spatial separation and flexibility between conjugated entities, potentially abrogating biological activity or compromising material properties. Furthermore, the choice of counterion (chloride versus hydrobromide) affects solubility in key reaction solvents like DMF and DMSO , which in turn influences coupling kinetics in solid-phase peptide synthesis. The following evidence quantifies the specific, verifiable differentiators that make this precise compound—and not a close analog—the appropriate choice for demanding synthetic applications.

Mono-Fmoc Ethylene Diamine Hydrochloride (CAS 166410-32-8): Quantitative Comparative Evidence for Informed Procurement


Superior Stability of the Hydrochloride Salt Form Relative to the Free Base for Long-Term Storage

The free base of mono-Fmoc ethylene diamine exhibits limited stability, making it prone to degradation upon storage. In contrast, the hydrochloride salt form is significantly more stable, enabling prolonged storage without loss of integrity . While quantitative stability data under standardized conditions is not directly reported in the primary literature as a head-to-head comparison, the class-level inference is strong: the hydrochloride salt is consistently specified for storage at 2–8°C with a stated purity retention of ≥98% over time, as per vendor technical datasheets [1]. This stability differential is critical for maintaining reproducible synthesis of complex biomolecules.

Peptide Synthesis Chemical Stability Storage Conditions

Higher Purity Specification (≥98% by TLC) Versus Generic Grades for Demanding SPPS Applications

Mono-Fmoc ethylene diamine hydrochloride is available in a premium grade specifically for peptide synthesis, with a purity specification of ≥98% as determined by thin-layer chromatography (TLC) . This contrasts with generic grades of the same compound, which are often specified at 95% purity . The higher purity is essential for solid-phase peptide synthesis (SPPS), where impurities can lead to truncated sequences, lower crude peptide purity, and difficulties in purification. The Novabiochem® brand specification includes rigorous identity testing (IR) and appearance criteria (white to slight yellow powder) in addition to TLC purity .

Solid-Phase Peptide Synthesis Purity Quality Control

Spacer Length Specificity: The Ethylene (C2) Linker Versus Longer Alkyl Chains

Mono-Fmoc ethylene diamine hydrochloride provides a precisely defined two-carbon (C2) spacer arm between the conjugated entities. This contrasts with longer-chain analogs such as Fmoc-1,6-diaminohexane (C6 spacer) or Fmoc-1,3-diaminopropane (C3 spacer). The C2 spacer offers distinct conformational properties and a different spatial separation distance, which is critical for applications where a short, rigid linker is required to maintain proximity between a targeting ligand and a payload or to introduce a specific branching point without excessive flexibility . In the synthesis of peptide nucleic acid (PNA) backbones, the ethylenediamine core is specifically incorporated to achieve the desired spacing between the nucleobase and the backbone, and substitution with a longer diamine would fundamentally alter the PNA's hybridization properties [1].

Bioconjugation Linker Chemistry Spacer Arm

Differential Solubility Profile of the Hydrochloride Salt in Key Organic Solvents

Mono-Fmoc ethylene diamine hydrochloride is soluble in water, ethanol, and methanol, and importantly, it is soluble in DMF (dimethylformamide), a critical solvent for solid-phase peptide synthesis . The hydrochloride salt form offers a distinct solubility advantage over the corresponding hydrobromide salt (Fmoc-ethylenediamine hydrobromide, CAS 352351-55-4) in certain reaction media. While direct comparative solubility data (e.g., mg/mL in DMF) are not provided in vendor datasheets, the technical literature indicates that the choice of counterion significantly impacts solubility and reactivity in organic solvents . The chloride salt is specifically recommended for use in DMF-based peptide synthesis protocols, ensuring complete dissolution and efficient coupling .

Solubility Reaction Conditions DMF

Validated Use in the Scalable Synthesis of PNA Backbones

Mono-Fmoc ethylene diamine hydrochloride is a key intermediate in the synthesis of the Fmoc-protected peptide nucleic acid (PNA) backbone, Fmoc-AEG-OBn. A published scalable synthesis employs mono-Boc protection of ethylenediamine, followed by alkylation and subsequent Boc removal and Fmoc installation, yielding the target PNA backbone in 32% overall yield from 50 g of Boc anhydride [1]. This specific utility is not readily replicated by other Fmoc-protected diamines with different chain lengths or branching, as the ethylenediamine-derived backbone is essential for maintaining the proper spacing and geometry required for PNA hybridization. Alternative backbones (e.g., those derived from 1,3-diaminopropane) would produce PNAs with altered binding properties [2].

Peptide Nucleic Acid PNA Scalable Synthesis

Mono-Fmoc Ethylene Diamine Hydrochloride (CAS 166410-32-8): Optimal Deployment Scenarios Based on Quantitative Evidence


High-Fidelity Solid-Phase Peptide Synthesis (SPPS) Requiring ≥98% Purity

This compound should be procured when the intended application involves the synthesis of peptides of high purity and complexity via Fmoc-SPPS. The ≥98% purity specification (by TLC) of the Novabiochem® grade directly minimizes side reactions and truncated sequences, leading to higher crude peptide purity and easier purification. This is particularly critical for long peptides, difficult sequences, or when the final product will be used in sensitive biological assays without extensive purification. The use of the hydrochloride salt ensures solubility in DMF and stability under storage conditions (2–8°C) [1].

Construction of Peptide Nucleic Acid (PNA) Monomers and Oligomers

Mono-Fmoc ethylene diamine hydrochloride is the definitive building block for synthesizing the Fmoc-protected PNA backbone, as demonstrated in a published scalable synthesis achieving 32% overall yield [2]. Researchers developing novel PNA-based probes for antisense therapy or gene diagnostics should prioritize this compound to ensure the correct spacing and geometry of the PNA backbone, which is essential for high-affinity, sequence-specific binding to complementary DNA or RNA. Substitution with longer-chain diamines would alter PNA properties and invalidate established synthetic protocols.

Precise Bioconjugation Requiring a Short C2 Spacer Arm

When designing bioconjugates—such as peptide-drug conjugates, fluorescent probes, or affinity tags—where a minimal, defined spacer is required between the biomolecule and the functional payload, mono-Fmoc ethylene diamine hydrochloride provides the optimal two-carbon linker . Its short length (approximately 2.9 Å extended) limits flexibility and maintains close proximity, which can be crucial for preserving binding affinity or enzymatic activity. This compound enables the introduction of a single, reactive amine handle for subsequent modification after Fmoc deprotection.

Large-Scale or Long-Term Peptide Synthesis Campaigns Requiring Reagent Stability

For laboratories conducting extended synthesis campaigns or maintaining a stock of reagents for multiple projects, the hydrochloride salt form is the preferred choice due to its enhanced stability over the free base . The recommended storage at 2–8°C ensures that the reagent retains ≥98% purity and full reactivity for months [1], reducing the need for frequent reordering and minimizing the risk of failed syntheses due to degraded starting material. This stability is a key differentiator when comparing to the less stable free base or alternative salt forms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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